molecular formula C7H4BrN3O2S B14053353 7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine

7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine

Cat. No.: B14053353
M. Wt: 274.10 g/mol
InChI Key: SVTAWCCYURELEL-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine, which is then further reacted with appropriate reagents to form the desired thiazolo[5,4-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for its anti-inflammatory and antitumor activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The exact mechanism of action of 7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The nitro group may play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage microbial cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
  • 2-Bromo-6-methylpyridine
  • 6-Bromo-3H-imidazo[4,5-b]pyridine

Uniqueness

7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H4BrN3O2S

Molecular Weight

274.10 g/mol

IUPAC Name

7-bromo-2-methyl-6-nitro-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H4BrN3O2S/c1-3-10-6-5(8)4(11(12)13)2-9-7(6)14-3/h2H,1H3

InChI Key

SVTAWCCYURELEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CN=C2S1)[N+](=O)[O-])Br

Origin of Product

United States

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